molecular formula C28H31NO4S B14237637 N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide CAS No. 586355-31-9

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide

Cat. No.: B14237637
CAS No.: 586355-31-9
M. Wt: 477.6 g/mol
InChI Key: QOWWAEOAINEWPS-UHFFFAOYSA-N
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Description

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes and ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated ketones.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide): Similar in structure but with different substituents.

    Benzenesulfonamide derivatives: Various derivatives with different functional groups and properties.

Uniqueness

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide is unique due to its specific combination of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

586355-31-9

Molecular Formula

C28H31NO4S

Molecular Weight

477.6 g/mol

IUPAC Name

N,N-bis(4-hydroxy-4-phenylpent-2-enyl)benzenesulfonamide

InChI

InChI=1S/C28H31NO4S/c1-27(30,24-14-6-3-7-15-24)20-12-22-29(34(32,33)26-18-10-5-11-19-26)23-13-21-28(2,31)25-16-8-4-9-17-25/h3-21,30-31H,22-23H2,1-2H3

InChI Key

QOWWAEOAINEWPS-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCN(CC=CC(C)(C1=CC=CC=C1)O)S(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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